molecular formula C10H17N5 B12867153 N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12867153
M. Wt: 207.28 g/mol
InChI Key: MXVXJHGVGXPNGD-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of 1,2-diketones with ammonium acetate and aldehydes . The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-organic frameworks (MOFs) or ionic liquids can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully saturated analogs .

Scientific Research Applications

N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual ring structure, which imparts a combination of properties from both imidazole and pyrazole. This dual functionality enhances its potential as a versatile pharmacophore in drug design .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H17N5/c1-4-15-8(3)9(7(2)14-15)13-10-11-5-6-12-10/h4-6H2,1-3H3,(H2,11,12,13)

InChI Key

MXVXJHGVGXPNGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC2=NCCN2)C

Origin of Product

United States

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